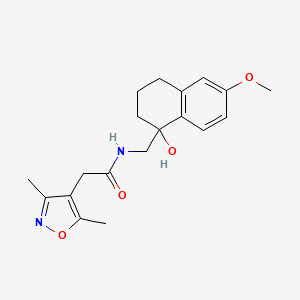![molecular formula C8H13Cl2N3 B2666033 8-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride CAS No. 2089258-22-8](/img/structure/B2666033.png)
8-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride” is a chemical compound with the CAS Number: 2089258-22-8 . It has a molecular weight of 222.12 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is available, which provides a textual identifier for chemical substances, designed to provide a standard way to encode molecular information .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization Pyrimidines, including structures similar to 8-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride, have been extensively studied for their wide range of biological activities, such as anti-inflammatory, anticancer, and anti-allergic effects. A method for synthesizing substituted tetrahydropyrimidine derivatives, which could be related to the compound , involves the reaction of urea and bis(methylthio)methylenemalononitrile, showing potential for anti-inflammatory applications (Gondkar, Deshmukh, & Chaudhari, 2013).
Anti-inflammatory and Anticancer Properties Research has revealed that pyrimidines possess significant anti-inflammatory effects by inhibiting key inflammatory mediators, suggesting a potential therapeutic application for compounds like this compound in treating inflammation-related disorders (Rashid et al., 2021). Furthermore, pyrimidines in various scaffolds, including fused structures, have demonstrated anticancer activities through diverse mechanisms, highlighting their potential as lead compounds for anticancer drug development (Kaur et al., 2014).
Catalysis and Synthetic Applications The development of hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds indicates the compound's importance in medicinal and pharmaceutical industries due to its bioavailability and broad synthetic applications. This research direction can provide insights into the synthesis and potential applications of compounds like this compound in drug development (Parmar, Vala, & Patel, 2023).
Medicinal Perspectives Pyrimidine derivatives are recognized for their wide range of pharmacological activities, including antiviral, psychotropic, antimicrobial, antitumor, and anti-inflammatory effects, making them a promising scaffold for the development of new biologically active compounds. This broad pharmacological profile supports the exploration of this compound for various therapeutic applications (Chiriapkin, 2022).
Safety and Hazards
Propriétés
IUPAC Name |
8-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c1-6-2-9-3-7-4-10-5-11-8(6)7;;/h4-6,9H,2-3H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNUIELRZUSLJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=CN=CN=C12.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2665950.png)
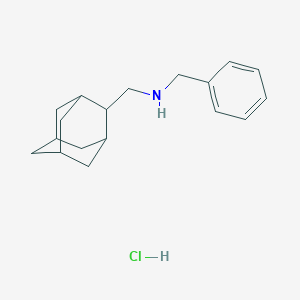
![2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B2665952.png)
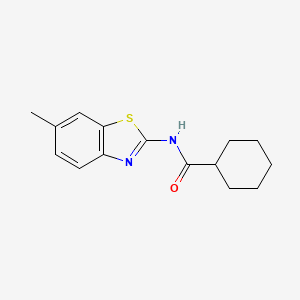
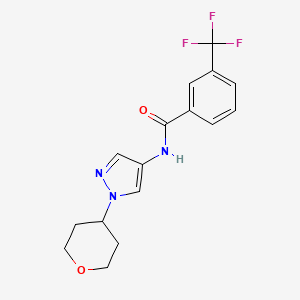
![2-[methyl(prop-2-yn-1-yl)amino]-N-(2-phenoxyphenyl)acetamide](/img/structure/B2665960.png)
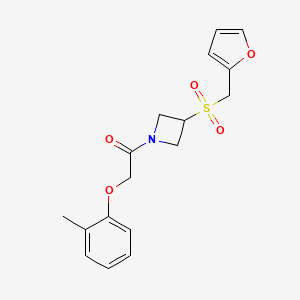
![3-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2665963.png)
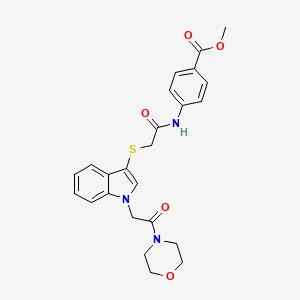
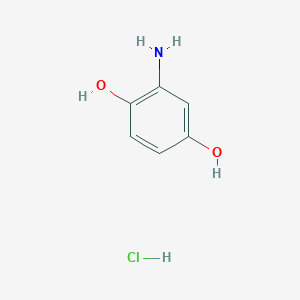
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2665966.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2665969.png)
![Ethyl 2-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2665970.png)
